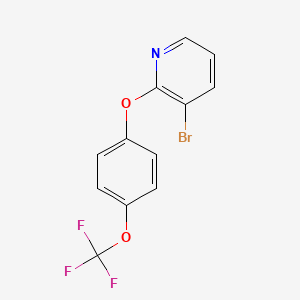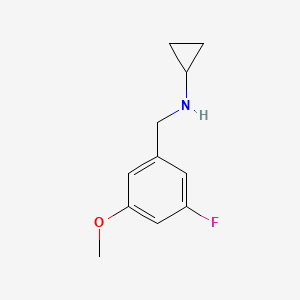
Ethyl-(3-fluoro-5-methoxybenzyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-(3-fluoro-5-methoxybenzyl)-amine is an organic compound characterized by the presence of an ethyl group attached to a benzyl amine structure, which is further substituted with a fluorine atom at the 3-position and a methoxy group at the 5-position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(3-fluoro-5-methoxybenzyl)-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-5-methoxybenzyl alcohol.
Formation of Intermediate: The alcohol is then converted to 3-fluoro-5-methoxybenzyl bromide using a brominating agent such as phosphorus tribromide.
Amination Reaction: The bromide is subsequently reacted with ethylamine under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl-(3-fluoro-5-methoxybenzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
Ethyl-(3-fluoro-5-methoxybenzyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Ethyl-(3-fluoro-5-methoxybenzyl)-amine exerts its effects involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 3-Fluoro-5-methoxybenzyl alcohol
- 3-Fluoro-5-methoxybenzyl bromide
- 3-Fluoro-5-methoxybenzyl chloride
Uniqueness
Ethyl-(3-fluoro-5-methoxybenzyl)-amine is unique due to the presence of both the ethylamine moiety and the specific substitution pattern on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
N-[(3-fluoro-5-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-12-7-8-4-9(11)6-10(5-8)13-2/h4-6,12H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGRZXYXICDPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC(=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[2-(2-cyanoanilino)ethyl]carbamate](/img/structure/B7976543.png)


![6-[2-(Trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B7976576.png)
![6-[4-(Trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B7976580.png)

![6-[2-(Trifluoromethoxy)phenoxy]hexane-1-thiol](/img/structure/B7976590.png)
![4-[4-(Trifluoromethoxy)phenoxy]butane-1-thiol](/img/structure/B7976592.png)
![6-[4-(Trifluoromethoxy)phenoxy]hexane-1-thiol](/img/structure/B7976599.png)





